molecular formula C39H59NO14 B13713908 Fmoc-N-amido-PEG11-CH2-aldehyde

Fmoc-N-amido-PEG11-CH2-aldehyde

Cat. No.: B13713908
M. Wt: 765.9 g/mol
InChI Key: HTZSUMCTSJFHDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-amido-PEG11-CH2-aldehyde typically involves the following steps:

    Fmoc Protection: The amine group is protected with the Fmoc (fluorenylmethyloxycarbonyl) group under basic conditions.

    PEGylation: The PEG chain is introduced to the protected amine.

    Aldehyde Introduction: The terminal aldehyde group is introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-amido-PEG11-CH2-aldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The aldehyde group can react with hydrazides and aminooxy groups to form hydrazones and oximes, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reactions with hydrazides and aminooxy groups typically occur under mild acidic or neutral conditions.

Major Products Formed

Scientific Research Applications

Fmoc-N-amido-PEG11-CH2-aldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Fmoc-N-amido-PEG11-CH2-aldehyde involves its reactivity towards specific functional groups. The aldehyde group reacts with hydrazides and aminooxy groups to form stable linkages, which are crucial in labeling and crosslinking applications. The Fmoc-protected amine can be deprotected under basic conditions, allowing further conjugation with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-N-amido-PEG2-acid: Contains a shorter PEG chain and an acid group instead of an aldehyde.

    Fmoc-N-amido-PEG4-amine: Contains a shorter PEG chain and an amine group instead of an aldehyde.

Uniqueness

Fmoc-N-amido-PEG11-CH2-aldehyde is unique due to its longer PEG chain, which enhances solubility in aqueous media, and its aldehyde group, which provides versatile reactivity for various applications .

Properties

Molecular Formula

C39H59NO14

Molecular Weight

765.9 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C39H59NO14/c41-10-12-44-14-16-46-18-20-48-22-24-50-26-28-52-30-32-53-31-29-51-27-25-49-23-21-47-19-17-45-15-13-43-11-9-40-39(42)54-33-38-36-7-3-1-5-34(36)35-6-2-4-8-37(35)38/h1-8,10,38H,9,11-33H2,(H,40,42)

InChI Key

HTZSUMCTSJFHDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O

Origin of Product

United States

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